molecular formula C10H22NNaO3S2 B14446328 N-Octylaminoethyl sodium thiosulfate CAS No. 73986-96-6

N-Octylaminoethyl sodium thiosulfate

Cat. No.: B14446328
CAS No.: 73986-96-6
M. Wt: 291.4 g/mol
InChI Key: DMMCERNFJHTJFQ-UHFFFAOYSA-M
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Description

Sodium thiosulfate (Na₂S₂O₃), a sulfur-containing compound, has diverse applications in medicine, industrial processes, and environmental remediation. Its pharmacological properties include calcium chelation, antioxidant activity, and vasodilation, making it useful in treating calciphylaxis and urolithiasis . Pharmacopeial standards define it as containing ≥99.0% purity (anhydrous basis), with identification via infrared absorption and sodium-specific tests . Safety protocols emphasize protective gear during handling to avoid respiratory or dermal exposure .

Properties

CAS No.

73986-96-6

Molecular Formula

C10H22NNaO3S2

Molecular Weight

291.4 g/mol

IUPAC Name

sodium;1-(2-sulfonatosulfanylethylamino)octane

InChI

InChI=1S/C10H23NO3S2.Na/c1-2-3-4-5-6-7-8-11-9-10-15-16(12,13)14;/h11H,2-10H2,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

DMMCERNFJHTJFQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCNCCSS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octylaminoethyl sodium thiosulfate typically involves the reaction of octylamine with ethylene oxide to form N-octylaminoethanol. This intermediate is then reacted with thiosulfuric acid to yield this compound. The reaction conditions generally include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Catalysts: Acidic or basic catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To control the reaction conditions and ensure consistent product quality.

    Purification steps: Including filtration, crystallization, and drying to obtain the pure compound.

    Quality control: Analytical techniques such as HPLC and NMR to verify the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Octylaminoethyl sodium thiosulfate undergoes various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to sulfate using oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can be reduced under specific conditions to yield different sulfur-containing products.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, methanol.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

    Oxidation: Sodium sulfate.

    Reduction: Various sulfur-containing compounds.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

N-Octylaminoethyl sodium thiosulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

    Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.

    Medicine: Explored for its potential therapeutic effects, including its use as an antidote for certain types of poisoning.

    Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-Octylaminoethyl sodium thiosulfate involves its interaction with molecular targets through the thiosulfate and amine groups. The thiosulfate group can act as a sulfur donor, participating in redox reactions and neutralizing reactive oxygen species. The amine group can interact with biological molecules, potentially modulating their activity and providing protective effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium Chelators

Sodium thiosulfate is compared to other calcium-chelating agents like ethylenediaminetetraacetic acid (EDTA) and citrate derivatives.

Property Sodium Thiosulfate EDTA Citrate
Mechanism Forms soluble CaS₂O₃ complexes Binds Ca²⁺ ions irreversibly Forms Ca-citrate complexes
Clinical Efficacy 70% calciphylaxis lesion resolution (retrospective studies) Limited in calciphylaxis due to systemic toxicity Effective in preventing renal stones
Renal Impact Safe in renal impairment Nephrotoxic at high doses Risk of alkalosis
Solubility CaS₂O₃: 250–100,000× higher than Ca-oxalate Low solubility in physiological pH High solubility

In calciphylaxis, sodium thiosulfate’s dual anti-calcification and antioxidant effects provide an edge over EDTA, which lacks vasodilatory properties .

Anti-Urolithiatic Agents

Compared to sodium hydrogen sulfide (NaSH) and sodium sulfate, sodium thiosulfate shows moderate inhibition of calcium oxalate crystallization.

Compound Inhibition Efficiency Mechanism
Sodium thiosulfate Moderate (pH-dependent) Ca²⁺ complexation, urine alkalinization
Sodium hydrogen sulfide High Strong Ca²⁺ binding, pH modulation
Sodium sulfate Low Limited ion interaction

While NaSH outperforms sodium thiosulfate in vitro, the latter’s safety profile and oral bioavailability make it clinically preferable for long-term urolithiasis management .

Industrial Reducing Agents

In polyacrylamide (PAM) gel systems, sodium thiosulfate’s gelation behavior contrasts with other reducers like thiourea or ascorbic acid:

Parameter Sodium Thiosulfate Thiourea Ascorbic Acid
Gel Strength Weak, short-lived High, stable Moderate, stable
Gelation Time Increases with concentration (peaks at 2000 ppm) Rapid Concentration-dependent
Application Mobility control in oil recovery Polymer stabilization Antioxidant in food/pharma

Sodium thiosulfate’s transient gels are advantageous for improving waterflood mobility in oil reservoirs without compromising injectivity, unlike thiourea’s persistent gels .

Key Research Findings

  • Urolithiasis : Reduces stone recurrence from 0.98 to 0.11 per year via CaS₂O₃ formation .
  • Industrial Use : Optimal gelation at 2000 ppm, balancing yield strength and injectivity .

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